REACTION_SMILES
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[Al+3:18].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:1][O:2][CH2:3][CH2:4][CH2:5][c:6]1[cH:7][c:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[cH:14][cH:15][cH:16]1.[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19]>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][c:6]1[cH:7][c:8]([CH2:9][OH:10])[cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOC(=O)c1cccc(CCCOC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cccc(CCCOC)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COCCCc1cccc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |